molecular formula C15H16ClN3 B12818713 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene CAS No. 63951-11-1

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

Cat. No.: B12818713
CAS No.: 63951-11-1
M. Wt: 273.76 g/mol
InChI Key: FELKFKKBPTXZKA-UHFFFAOYSA-N
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Description

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is specifically substituted with a chlorine atom at the 3’ position, a methyl group at the 4’ position, and a dimethylamino group at the 4 position. Azobenzenes are known for their vivid colors and are commonly used as dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a substituted aromatic compound. One common method is the diazotization of 3’-chloro-4’-methyl aniline, followed by coupling with N,N-dimethylaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound .

Industrial Production Methods

Industrial production of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutations and carcinogenesis. The compound is metabolized by liver enzymes to form reactive species that can bind to DNA and induce genetic alterations . The primary molecular targets include DNA bases, and the pathways involved in its action include metabolic activation by cytochrome P450 enzymes and subsequent formation of DNA adducts .

Comparison with Similar Compounds

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is similar to other azobenzene derivatives such as:

The uniqueness of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene lies in its specific substitution pattern, which influences its reactivity and biological activity .

Properties

CAS No.

63951-11-1

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3

InChI Key

FELKFKKBPTXZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Origin of Product

United States

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